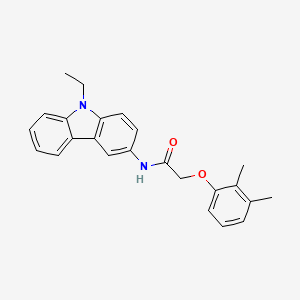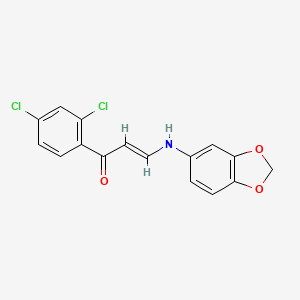
2-(4-chloro-3-methylphenoxy)-N-(3-methyl-2-pyridinyl)butanamide
描述
2-(4-chloro-3-methylphenoxy)-N-(3-methyl-2-pyridinyl)butanamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as "CMPB" and is a selective agonist of the cannabinoid receptor CB2.
作用机制
CMPB is a selective agonist of the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor by CMPB leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. This results in the suppression of inflammation and pain.
Biochemical and Physiological Effects:
CMPB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and promote the production of anti-inflammatory cytokines such as IL-10. CMPB has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
实验室实验的优点和局限性
CMPB has several advantages for lab experiments. It is a selective agonist of the CB2 receptor, which allows for the study of the specific effects of CB2 activation. CMPB is also relatively stable and easy to synthesize, which makes it a useful tool for researchers. However, there are some limitations to the use of CMPB in lab experiments. It has low solubility in water, which can make it difficult to administer in certain assays. Additionally, the effects of CMPB may be influenced by factors such as the dose, route of administration, and animal species used in experiments.
未来方向
There are several future directions for the study of CMPB. One area of research is the development of more potent and selective CB2 agonists. This could lead to the development of new therapeutics for diseases such as multiple sclerosis and cancer. Another area of research is the study of the effects of CB2 activation on the immune system. This could lead to a better understanding of the role of CB2 in immune function and the development of new immunomodulatory therapies. Finally, the use of CMPB in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
科学研究应用
CMPB has been used extensively in scientific research to study the CB2 receptor and its role in various physiological processes. It has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects. CMPB has also been studied for its potential therapeutic applications in diseases such as multiple sclerosis, cancer, and autoimmune disorders.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-methylpyridin-2-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-4-15(22-13-7-8-14(18)12(3)10-13)17(21)20-16-11(2)6-5-9-19-16/h5-10,15H,4H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVIUVCYBRYSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=N1)C)OC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B4768108.png)
![2-[(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4768112.png)

![2-[(4-chlorobenzyl)thio]-4-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4768125.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4768132.png)
![ethyl 4-({[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B4768137.png)
![2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-(3-methylphenyl)acetamide](/img/structure/B4768151.png)
![N-ethyl-6-methoxy-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4768155.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4768158.png)
![N-(2,3-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4768171.png)


![methyl 2-{3-[(2-methoxyphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4768197.png)
![2-{4-(3-ethoxy-4-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4768212.png)